

Application Notes & Protocols: Quantitative Determination of Dipropylene Glycol Using ^{13}C NMR Spectroscopy

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Compound of Interest

Compound Name: *Dipropylene Glycol*

CAS No.: 110-98-5

Cat. No.: B041319

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These application notes provide a detailed methodology for the quantitative determination of **dipropylene glycol** (DPG) in complex mixtures, such as essential oils and perfume extracts, using Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR) spectroscopy. This technique offers a direct and reliable method for quantification without the need for prior separation steps.[1][2]

Principle

Quantitative ^{13}C NMR (qNMR) spectroscopy relies on the principle that the integrated intensity of a specific NMR signal is directly proportional to the number of corresponding nuclei in the sample. By using an internal standard with a known concentration, the concentration of the analyte (**dipropylene glycol**) can be accurately determined. This method is particularly advantageous for analyzing complex mixtures where signals in ^1H NMR spectra may overlap.[3][4] The larger chemical shift dispersion in ^{13}C NMR allows for better resolution of individual components.[3][4]

Commercial **dipropylene glycol** is a mixture of three structural isomers (DPG1, DPG2, and DPG3), each existing as a pair of diastereoisomers.[1] ^{13}C NMR spectroscopy allows for the

identification and simultaneous quantification of these isomers.[5][6]

Apparatus and Reagents

- NMR Spectrometer: A high-resolution NMR spectrometer equipped with a ^{13}C probe.
- NMR Tubes: Standard 5 mm NMR tubes.
- Solvent: Deuterated chloroform (CDCl_3).
- Internal Standard: 1,6-Hexanediol (high purity).
- Pipettes and Glassware: Calibrated for accurate weighing and volume measurement.

Experimental Protocol

This protocol is based on the validated method described by Ottavioli et al.[1][5][6]

- Accurately weigh a specific amount of the sample containing **dipropylene glycol** (e.g., 40-80 mg of perfume extract).
- Accurately weigh a precise amount of the internal standard, 1,6-hexanediol (e.g., 10-16 mg).
[5]
- Dissolve the sample and the internal standard in a known volume of deuterated chloroform (CDCl_3) (e.g., 0.5 mL) directly in an NMR tube.[6]
- Ensure complete dissolution by gentle vortexing or sonication.

The following acquisition parameters are recommended for quantitative analysis:[6]

- Pulse Sequence: Standard single-pulse experiment with proton decoupling (e.g., composite pulse decoupling - CPD).
- Flip Angle: 45° (A smaller flip angle helps in reducing the impact of different T1 relaxation times).
- Acquisition Time: Approximately 2.7 seconds.

- Spectral Width: 250 ppm (e.g., 25,000 Hz).
- Number of Scans: A sufficient number of scans should be accumulated to achieve a good signal-to-noise ratio, typically ranging from 1000 for pure substances to 2000 or more for complex mixtures.[6]
- Relaxation Delay (D1): While longer delays are ideal for full relaxation, shorter delays can be used for faster acquisition, provided that the experimental conditions are consistent and validated.[7]
- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Perform phase correction and baseline correction to the resulting spectrum.
- Integrate the relevant signals for **dipropylene glycol** and the internal standard. For DPG, the mean peak intensity of the signals for each isomer (DPG1, DPG2, DPG3) should be calculated. For 1,6-hexanediol, the signals at approximately $\delta = 32.48$ and 25.45 ppm are typically used.[5]

Data Analysis and Calculations

The mass of each **dipropylene glycol** isomer (m_{DPGi}) can be calculated using the following equation:

Where:

- I_{DPGi} is the mean peak intensity of the signals for each DPG isomer.
- I_{IS} is the mean peak intensity of the signals for the internal standard (1,6-hexanediol).
- N_{IS} is the number of carbons corresponding to the integrated signals of the internal standard.
- N_{DPGi} is the number of carbons corresponding to the integrated signals of the DPG isomer.
- M_{DPG} is the molar mass of **dipropylene glycol** (134.17 g/mol).

- M_{IS} is the molar mass of the internal standard (1,6-hexanediol).
- m_{IS} is the mass of the internal standard.

The total mass of **dipropylene glycol** is the sum of the masses of the individual isomers.

Quantitative Data Summary

The following tables summarize the quantitative results from the validation of the ^{13}C NMR method for **dipropylene glycol** determination.[\[5\]](#)

Table 1: Repeatability of ^{13}C NMR Quantification of Commercial DPG[\[5\]](#)

Experiment	Weighted DPG (mg)	Measured DPG (mg)	Relative Error (%)
1	15.1	15.3	1.3
2	29.8	30.3	1.7
3	44.7	45.9	2.7
4	59.5	60.8	2.2
5	74.4	76.1	2.3

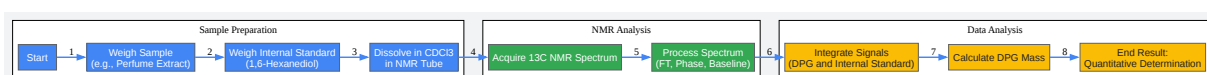
Table 2: Quantification of DPG Added to Essential Oils[\[5\]](#)

Essential Oil	Weighted DPG (mg)	Measured DPG (mg)	Relative Error (%)
Maritime Pine Oil	20.3	20.6	1.5
Cedar-wood Oil	25.1	25.5	1.6

Table 3: Quantification of DPG in Commercial Perfume Extracts[\[5\]](#)

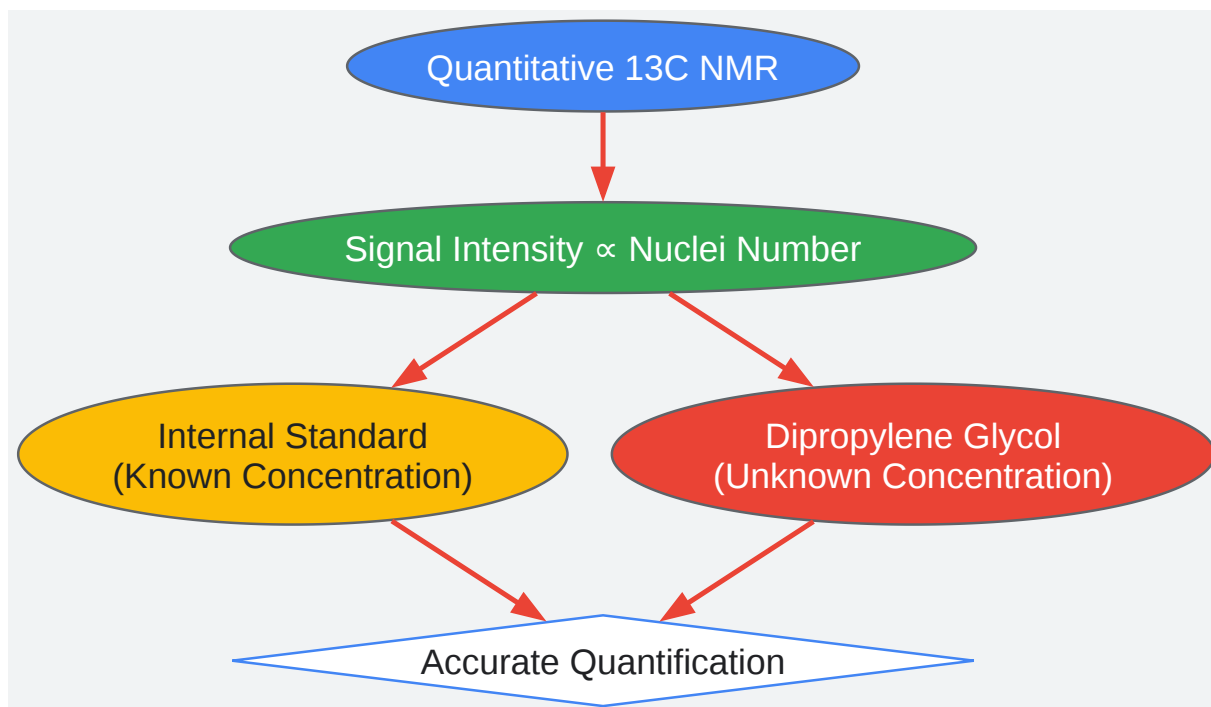
Perfume Extract	Mass of Extract (mg)	Measured DPG Mass (mg)	DPG Content (% m/m)
Cèdre rouge	54.7	2.7	4.9
Cyprès	46.4	3.1	6.7

Visualizations



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Caption: Experimental workflow for the quantitative determination of **dipropylene glycol** using ^{13}C NMR.



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Caption: Logical relationship for quantitative analysis using an internal standard in ^{13}C NMR.

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